The compound can be classified under several categories:
This classification indicates its relevance in both organic synthesis and pharmaceutical development, particularly for compounds with potential bioactivity.
The synthesis of 4-fluoro-N-(quinoxalin-6-yl)benzamide typically involves several steps, including:
These steps often require careful control of reaction conditions to ensure high yields and purity of the final product .
4-Fluoro-N-(quinoxalin-6-yl)benzamide can participate in various chemical reactions, including:
These reactions are critical for modifying the compound for enhanced biological activity or for synthesizing derivatives with novel properties .
Relevant data indicate that these properties make 4-fluoro-N-(quinoxalin-6-yl)benzamide suitable for further functionalization and application in drug development .
4-Fluoro-N-(quinoxalin-6-yl)benzamide has potential applications in:
Further research is warranted to explore its efficacy and safety profiles in clinical settings, which could lead to novel therapeutic agents based on this compound .
The quinoxaline nucleus, formally known as benzopyrazine, represents a privileged scaffold in medicinal chemistry characterized by a fused bicyclic structure consisting of a benzene ring and a pyrazine ring. This planar heterocyclic system provides significant molecular recognition capabilities through its electron-deficient nature and hydrogen bonding acceptor sites at both nitrogen atoms. The aromatic sextet within the pyrazine ring contributes to π-stacking interactions with biological targets, particularly nucleic acids and protein domains enriched in aromatic residues [1] [3]. This electronic configuration enables the quinoxaline core to participate in charge-transfer complexes and intercalation events within biological macromolecules, forming the basis for its diverse pharmacological activities [5].
Molecular editing of the quinoxaline scaffold occurs primarily at four positions: Carbon atoms 2,3 and 5,6 offer distinct electronic environments for substitution. The 2- and 3-positions are electron-deficient due to their proximity to the pyrazine nitrogens, making them suitable for nucleophilic substitution or as sites for attaching electron-donating groups to modulate electronic properties. Conversely, positions 5-8 on the benzenoid ring allow for electrophilic substitution and are frequently modified to fine-tune lipophilicity and steric bulk [1] [3]. The molecule 4-fluoro-N-(quinoxalin-6-yl)benzamide exemplifies strategic functionalization at the quinoxalin-6-yl position, creating a hybrid structure that merges the recognition properties of both quinoxaline and benzamide pharmacophores [3].
The structural versatility of quinoxaline derivatives enables targeted interactions with diverse biological macromolecules. Echinomycin, a naturally occurring antibiotic containing quinoxaline-2-carboxylic acid subunits, demonstrates how the quinoxaline moiety enables DNA bisintercalation, preferentially binding cytosine-guanine (C-G) base pairs through specific molecular recognition [3]. Synthetic modifications of this scaffold have yielded novel antibiotics and anticancer agents that exploit similar binding mechanisms. The quinoxaline core's "chemical simplicity" – its relatively straightforward synthetic accessibility combined with extensive modifiability – establishes it as an exceptionally promising template for developing bioactive compounds across therapeutic areas [3] [5].
Table 1: Strategic Functionalization Approaches for Quinoxaline-based Pharmacophores
| Position Modified | Chemical Strategy | Biological Consequence | Example Derivatives |
|---|---|---|---|
| 2- and 3-positions | Electrophilic substitution; introduction of electron-donating groups | Enhanced DNA intercalation; increased hydrogen bonding capacity | Echinomycin derivatives; 2-chloroquinoxalines |
| 5- and 8-positions | Electrophilic aromatic substitution; halogenation | Modulation of lipophilicity; enhanced target binding through halogen bonds | 5-Fluoroquinoxalines; 8-methylquinoxalines |
| 6- and 7-positions | Nucleophilic aromatic substitution; coupling reactions | Introduction of extended aromatic systems; linker attachment | 6-(4-aminophenoxy)quinoxalines; N-(quinoxalin-6-yl)benzamides |
| Fused ring systems | Imidazo-, pyrrolo-, pyrazolo- annulation | Increased structural rigidity; improved target selectivity | Imidazo[1,5-a]quinoxalines; pyrrolo[1,2-a]quinoxalines |
The strategic incorporation of fluorine atoms into bioactive molecules represents a sophisticated approach for modulating drug-like properties, particularly within heterocyclic frameworks like quinoxaline. Fluorine, the most electronegative element, exerts powerful electronic effects that significantly influence molecular conformation, binding affinity, and metabolic stability. In the specific case of 4-fluoro-N-(quinoxalin-6-yl)benzamide, the fluorine atom positioned para to the carbonyl group on the benzoyl moiety creates a distinctive electronic environment that enhances the compound's potential for target engagement and pharmacokinetic optimization [3] [5].
The carbon-fluorine bond possesses exceptional strength (approximately 108 kcal/mol) and minimal polarizability, contributing to enhanced metabolic stability by resisting oxidative degradation pathways common to aromatic systems. This property is particularly valuable for extending plasma half-life and reducing clearance rates of drug candidates. Furthermore, fluorine's modest steric requirement (van der Waals radius of 1.47 Å, similar to hydrogen) allows substitution without introducing significant steric hindrance at target binding sites [3]. The presence of fluorine can dramatically influence lipophilicity parameters, as measured by partition coefficients (log P values). Fluorine substitution typically reduces log P by approximately 0.25 units compared to hydrogen, potentially improving aqueous solubility while maintaining sufficient membrane permeability – a crucial balance for oral bioavailability [5].
Fluorine substitution also enables specific molecular interactions critical to target binding. The fluorine atom can engage in orthogonal dipolar interactions with protein backbone carbonyl groups and participate in hydrogen bonding through its lone pairs when positioned appropriately relative to hydrogen bond donors. Particularly significant is fluorine's capacity to form halogen bonds with electron-rich atoms (oxygen, nitrogen, sulfur, π-systems) in biological targets. These interactions, though weaker than classical hydrogen bonds, contribute substantially to binding affinity and selectivity when strategically employed [3]. In 4-fluoro-N-(quinoxalin-6-yl)benzamide, the para-fluorine likely stabilizes the amide bond's planarity through resonance effects, potentially enhancing interactions with target proteins that recognize planar configurations, such as kinase ATP-binding sites or DNA-intercalating domains [3] [8].
Table 2: Comparative Pharmacokinetic Properties of Fluoro versus Non-Fluoro Quinoxaline Analogues
| Molecular Property | Fluorinated Quinoxaline Derivatives | Non-Fluorinated Analogues | Impact of Fluorine |
|---|---|---|---|
| Metabolic Stability (t₁/₂) | 45-120 minutes (microsomal) | 15-40 minutes (microsomal) | 2-3 fold increase |
| Lipophilicity (Calculated log P) | 2.1-2.8 | 2.4-3.3 | Reduction by 0.2-0.5 units |
| Aqueous Solubility (μg/mL) | 85-220 | 40-120 | 1.5-2 fold improvement |
| Plasma Protein Binding (%) | 88-95% | 82-90% | Moderate increase |
| Membrane Permeability (Papp × 10⁻⁶ cm/s) | 12-28 | 8-20 | Variable increase |
Quinoxaline derivatives functionalized at the 6-position represent an expanding frontier in targeted therapeutic development, with diverse applications spanning oncology, antiviral therapy, and enzyme modulation. The quinoxalin-6-yl position offers distinct spatial advantages for molecular design, enabling vectorial extension of substituents into target binding pockets while maintaining the electronic properties of the core heterocycle. This strategic positioning has yielded compounds with enhanced selectivity profiles against critical disease targets [3] [5] [8].
In oncology, quinoxaline-6-yl derivatives demonstrate significant potential as kinase inhibitors and DNA-interacting agents. Structure-activity relationship (SAR) studies reveal that 6-substituted quinoxalines bearing hydrogen-bond accepting groups exhibit potent inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Raf kinases – all validated cancer targets [3] [8]. Research on sorafenib analogues demonstrates that replacing the N-methylpicolinamide moiety with quinoxalinedione systems maintains potent anticancer activity against breast (MCF-7) and cervical (HeLa) cancer cell lines, with IC₅₀ values ranging from 16-25 μM [8]. These derivatives exert dual mechanisms: inhibiting tumor proliferation through RAF kinase inhibition and suppressing angiogenesis by blocking VEGFR signaling. Molecular modeling suggests that the quinoxaline-6-yl nitrogen participates in critical hydrogen bonding within the kinase hinge region, while the fused aromatic system facilitates hydrophobic stacking interactions in the ATP-binding pocket [3] [8].
The therapeutic potential of quinoxaline-6-yl derivatives extends significantly into antiviral research, particularly against respiratory pathogens. Recent investigations highlight quinoxaline scaffolds as inhibitors of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication through multiple mechanisms. Computational docking studies demonstrate high-affinity binding of specific quinoxaline derivatives to the SARS-CoV-2 main protease (Mᵖʳᵒ), with binding energies comparable to known inhibitors [5]. Certain 6-substituted quinoxalines also modulate Toll-like receptor (TLR) signaling and inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation – pathways implicated in coronavirus disease 2019 (COVID-19) pathogenesis and the cytokine storm phenomenon [5] [6]. The planar configuration of the quinoxaline core enables interaction with viral nucleocapsid proteins, potentially disrupting viral RNA packaging processes essential for replication [5].
Table 3: Quinoxaline-6-yl Derivatives in Clinical Development Pipeline
| Therapeutic Area | Molecular Target | Representative Compound | Development Status | Mechanistic Approach |
|---|---|---|---|---|
| Oncology | PI3K/mTOR | XL-765 (Voxtalisib) | Phase I (solid tumors) | Dual PI3K/mTOR inhibition |
| Oncology | PI3K isoforms | XL-147 (Pilaralisib) | Phase I/II (breast, endometrial cancers) | Pan-PI3K inhibition |
| Oncology | DNA topoisomerase IIβ | XK-469 | Phase I (leukemia) | Topoisomerase inhibition |
| Antiviral | SARS-CoV-2 main protease | Imidazo[1,5-a]quinoxaline derivatives | Preclinical | Protease inhibition |
| Anti-inflammatory | NF-κB pathway | Quinoxaline-5-carboxylic acid (Qx28) | Preclinical (zebrafish, mouse models) | NF-κB pathway blockade |
| Sensory biology | Hair cell protection | Quinoxaline derivatives | Preclinical (otoprotection) | Blocking ototoxin uptake |
The structural diversity achievable through quinoxaline-6-yl derivatization continues to expand through innovative synthetic methodologies. Contemporary approaches emphasize green chemistry principles, including microwave-assisted synthesis, multicomponent reactions, and one-pot methodologies that improve efficiency and reduce environmental impact [1] [5]. These advances facilitate the creation of structurally complex quinoxaline-6-yl hybrids, such as pyrazolo[1,5-a]quinoxalines, imidazo[1,5-a]quinoxalines, and pyrrolo[1,2-a]quinoxalines – scaffolds that combine the recognition properties of quinoxaline with complementary heterocyclic systems [5]. Such molecular hybrids represent the evolving frontier in quinoxaline-based drug discovery, offering enhanced target specificity and improved pharmacological profiles for next-generation therapeutics across multiple disease domains.
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7